molecular formula C15H11N3O5 B12049817 1-(3,5-Dinitrobenzoyl)indoline

1-(3,5-Dinitrobenzoyl)indoline

Cat. No.: B12049817
M. Wt: 313.26 g/mol
InChI Key: NLNPUCUKRQGUPF-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)indoline: is a chemical compound with the molecular formula C15H11N3O5 It is a derivative of indoline, a bicyclic heterocycle, and is characterized by the presence of a 3,5-dinitrobenzoyl group attached to the nitrogen atom of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dinitrobenzoyl)indoline can be synthesized through a multi-step process involving the nitration of benzoylindoline. The general synthetic route involves:

    Nitration: Benzoylindoline is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 3 and 5 positions of the benzoyl ring.

    Purification: The nitrated product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dinitrobenzoyl)indoline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

    Oxidation: The indoline ring can be oxidized to indole using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products:

    Reduction: 1-(3,5-Diaminobenzoyl)indoline.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

    Oxidation: Indole derivatives with oxidized functional groups.

Scientific Research Applications

Chemistry: 1-(3,5-Dinitrobenzoyl)indoline is used as a precursor in the synthesis of various indoline and indole derivatives

Biology: In biological research, indoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a starting material for the synthesis of bioactive molecules.

Medicine: The compound is explored for its potential use in drug discovery and development. Indoline derivatives have shown promise as therapeutic agents, and this compound is investigated for its role in the synthesis of pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,5-Dinitrobenzoyl)indoline is primarily related to its chemical reactivity. The nitro groups on the benzoyl ring can undergo reduction or substitution reactions, leading to the formation of different functional groups. These functional groups can interact with biological targets, such as enzymes or receptors, modulating their activity. The indoline ring itself can participate in various biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

    1-(3-Nitrobenzoyl)indoline: Similar structure but with only one nitro group at the 3 position.

    1-(4-Nitrobenzoyl)indoline: Similar structure with a nitro group at the 4 position.

    1-(3,5-Dinitrobenzoyl)indole: Similar structure but with an indole ring instead of an indoline ring.

Uniqueness: 1-(3,5-Dinitrobenzoyl)indoline is unique due to the presence of two nitro groups at the 3 and 5 positions of the benzoyl ring. This structural feature allows for specific chemical reactivity and potential biological activity that may not be observed in similar compounds with different substitution patterns.

Properties

Molecular Formula

C15H11N3O5

Molecular Weight

313.26 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(3,5-dinitrophenyl)methanone

InChI

InChI=1S/C15H11N3O5/c19-15(16-6-5-10-3-1-2-4-14(10)16)11-7-12(17(20)21)9-13(8-11)18(22)23/h1-4,7-9H,5-6H2

InChI Key

NLNPUCUKRQGUPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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